

# Application Notes and Protocols for Utilizing Shp2-IN-30 in CRISPR Screens

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Compound of Interest		
Compound Name:	Shp2-IN-30	
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#### Introduction

Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2] Shp2 is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, which is essential for cell proliferation, differentiation, and survival.[3][4][5] Dysregulation of Shp2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of several human cancers, including leukemia and various solid tumors, making it a compelling target for therapeutic intervention.[6]

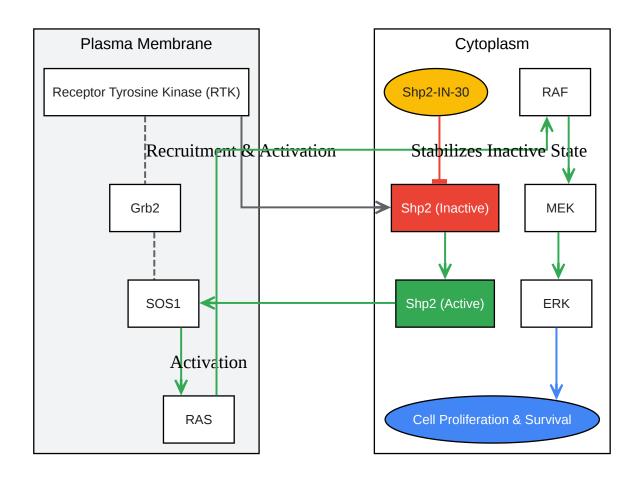
Allosteric inhibitors of Shp2, such as **Shp2-IN-30**, have emerged as a promising class of anti-cancer agents.[5] These inhibitors stabilize Shp2 in its auto-inhibited conformation, thereby preventing its activation and blocking downstream signaling.[7] CRISPR-Cas9 based genetic screens are powerful tools to elucidate the mechanisms of action of such inhibitors, identify potential resistance mechanisms, and discover novel combination therapy strategies.[8][9][10]

This document provides detailed application notes and protocols for conducting CRISPR screens with the Shp2 inhibitor, **Shp2-IN-30**, to identify genes that modulate cellular sensitivity to Shp2 inhibition.



#### **Signaling Pathway**

Shp2 is a critical node in the RTK signaling pathway. Upon ligand binding and autophosphorylation of an RTK, Shp2 is recruited to the plasma membrane via its SH2 domains, where it becomes activated. Activated Shp2 dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK cascade, which promotes cell proliferation and survival. **Shp2-IN-30** is an allosteric inhibitor that locks Shp2 in an inactive conformation, thereby inhibiting this signaling pathway.



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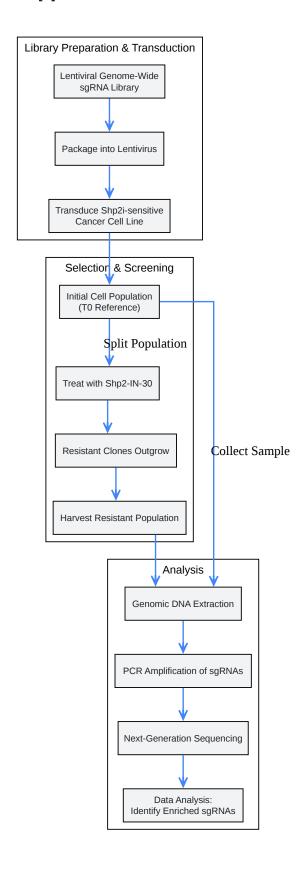
Shp2 signaling pathway and mechanism of **Shp2-IN-30** inhibition.

## **CRISPR Screen Experimental Workflow**

A pooled, genome-wide CRISPR-Cas9 knockout screen can be employed to identify genes whose loss confers resistance to **Shp2-IN-30**. The general workflow involves transducing a



cancer cell line sensitive to Shp2 inhibition with a lentiviral sgRNA library and then treating the cell population with the inhibitor.[8]





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Workflow for a CRISPR knockout screen with Shp2-IN-30.

## Experimental Protocols Cell Line Selection and Culture

- Cell Lines: Select cancer cell lines known to be sensitive to Shp2 inhibition. Examples from literature include certain acute myeloid leukemia (AML) and non-small cell lung cancer (NSCLC) cell lines.[7][9]
- Culture Conditions: Maintain cell lines in their recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO2.

#### **Determination of Shp2-IN-30 IC50**

- Objective: To determine the concentration of Shp2-IN-30 that inhibits cell growth by 50% (IC50).
- Procedure:
  - Seed cells in a 96-well plate at an appropriate density.
  - The following day, treat the cells with a serial dilution of Shp2-IN-30 (e.g., from 1 nM to 10 μM). Include a DMSO-treated control.
  - Incubate for a period that allows for several cell doublings (e.g., 72 hours).
  - Assess cell viability using a suitable assay (e.g., CellTiter-Glo®).
  - Calculate the IC50 value using non-linear regression analysis.

#### **Lentiviral sgRNA Library Transduction**

- Library: Utilize a genome-wide CRISPR-Cas9 knockout library (e.g., TKOv3) containing multiple sgRNAs targeting each protein-coding gene.[9]
- Transduction:



- Transduce the selected Cas9-expressing cancer cell line with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
- Maintain a sufficient number of cells to ensure a representation of at least 500-1000 cells per sgRNA in the library.
- Select for transduced cells using the appropriate antibiotic (e.g., puromycin).

#### **CRISPR Screen with Shp2-IN-30**

- Procedure:
  - After antibiotic selection, harvest an initial cell population as the T0 reference sample.
  - Split the remaining cells into two groups: a control group treated with DMSO and a
    treatment group treated with a pre-determined concentration of Shp2-IN-30 (typically at a
    concentration that inhibits the growth of the majority of cells, e.g., 5-10x IC50).[9]
  - Culture the cells for a sufficient period to allow for the outgrowth of resistant clones (e.g., 14-21 days), passaging the cells as needed and maintaining the selective pressure.
  - Harvest the final cell populations from both the DMSO and **Shp2-IN-30** treated groups.

#### **Analysis of sgRNA Representation**

- Genomic DNA Extraction and Sequencing:
  - Extract genomic DNA from the T0, DMSO-treated, and Shp2-IN-30-treated cell populations.
  - Amplify the integrated sgRNA sequences using PCR.
  - Perform next-generation sequencing to determine the abundance of each sgRNA in the different cell populations.
- Data Analysis:



- Normalize the sgRNA read counts.
- Compare the sgRNA abundance in the Shp2-IN-30-treated population to the DMSO-treated or T0 population.
- Identify sgRNAs that are significantly enriched in the Shp2-IN-30-treated group. These sgRNAs target genes whose knockout confers resistance to the inhibitor.

#### **Data Presentation**

The results of the CRISPR screen can be summarized to highlight the top candidate genes that, when knocked out, lead to resistance to **Shp2-IN-30**.

Table 1: Representative Quantitative Data from a Hypothetical CRISPR Screen with **Shp2-IN-30** 

Target Gene	Log2 Fold Change (Shp2-IN-30 vs. DMSO)	p-value	Biological Function
NF1	5.8	< 0.001	Negative regulator of RAS signaling[8][9]
PTEN	4.5	< 0.001	Negative regulator of the PI3K-AKT pathway[8][9]
CDKN1B	3.9	< 0.005	Negative regulator of the cell cycle[8][9]
LZTR1	5.2	< 0.001	Involved in RAS protein degradation
SPRED2	4.1	< 0.005	Inhibitor of the RAS- MAPK pathway

### Conclusion







The combination of the potent Shp2 inhibitor, **Shp2-IN-30**, with genome-wide CRISPR-Cas9 screening provides a powerful platform for identifying key genetic determinants of drug sensitivity and resistance. The protocols and data presented here offer a comprehensive guide for researchers to investigate the cellular response to Shp2 inhibition, ultimately aiding in the development of more effective cancer therapies. The identification of resistance mechanisms can inform rational combination strategies to overcome drug resistance and improve patient outcomes.

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